(E)-Tetrachlorvinphos
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Overview
Description
(E)-Tetrachlorvinphos is an organophosphate compound primarily used as an insecticide. It is known for its effectiveness in controlling a wide range of pests, including flies, fleas, and ticks. The compound is characterized by its chemical structure, which includes four chlorine atoms and a vinyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrachlorvinphos typically involves the reaction of 2,2,2-trichloro-1-hydroxyethylphosphonate with acetylene. This reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Tetrachlorvinphos undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can produce less chlorinated organophosphates.
Scientific Research Applications
(E)-Tetrachlorvinphos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on insect physiology and the development of insecticide resistance.
Medicine: Investigated for its potential effects on human health and its role in the development of treatments for parasitic infections.
Industry: Utilized in the formulation of various insecticidal products for agricultural and domestic use.
Mechanism of Action
The primary mechanism of action of (E)-Tetrachlorvinphos involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventual death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: Used for similar purposes but has a different chemical structure.
Malathion: Less toxic to humans and animals but also an organophosphate insecticide.
Uniqueness
(E)-Tetrachlorvinphos is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Its four chlorine atoms and vinyl phosphate group contribute to its stability and potency as an insecticide, making it a valuable tool in pest control.
Properties
CAS No. |
22350-76-1 |
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Molecular Formula |
C10H9Cl4O4P |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
InChI Key |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
density |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
physical_description |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
vapor_pressure |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Origin of Product |
United States |
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